molecular formula C10H13ClO2 B13598658 (S)-1-(5-Chloro-2-ethoxyphenyl)ethan-1-ol

(S)-1-(5-Chloro-2-ethoxyphenyl)ethan-1-ol

Cat. No.: B13598658
M. Wt: 200.66 g/mol
InChI Key: CFIZOSDMOCKASV-ZETCQYMHSA-N
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Description

(S)-1-(5-Chloro-2-ethoxyphenyl)ethan-1-ol is a chiral organic compound characterized by the presence of a chlorine atom, an ethoxy group, and a hydroxyl group attached to an aromatic ring. The compound’s stereochemistry is denoted by the (S)-configuration, indicating the spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(5-Chloro-2-ethoxyphenyl)ethan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chloro-2-ethoxybenzaldehyde.

    Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Chiral Resolution: The racemic mixture is resolved into its enantiomers using chiral chromatography or enzymatic resolution.

Industrial Production Methods

Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity. Catalytic hydrogenation and advanced chiral resolution techniques are often employed.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(5-Chloro-2-ethoxyphenyl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: Further reduction can lead to the formation of alkanes.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: Reagents like NaBH4 or LiAlH4.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: 5-Chloro-2-ethoxyacetophenone.

    Reduction: 5-Chloro-2-ethoxyethylbenzene.

    Substitution: 5-Amino-2-ethoxyphenylethanol.

Scientific Research Applications

(S)-1-(5-Chloro-2-ethoxyphenyl)ethan-1-ol has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-1-(5-Chloro-2-ethoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes or receptors that the compound binds to.

    Pathways Involved: The biochemical pathways affected by the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(5-Chloro-2-ethoxyphenyl)ethan-1-ol: The enantiomer of the compound with different stereochemistry.

    5-Chloro-2-ethoxybenzyl alcohol: Lacks the chiral center.

    5-Chloro-2-ethoxyphenylacetic acid: Contains a carboxylic acid group instead of a hydroxyl group.

Uniqueness

(S)-1-(5-Chloro-2-ethoxyphenyl)ethan-1-ol is unique due to its specific stereochemistry, which can result in different biological activities and interactions compared to its enantiomer and other similar compounds.

Properties

Molecular Formula

C10H13ClO2

Molecular Weight

200.66 g/mol

IUPAC Name

(1S)-1-(5-chloro-2-ethoxyphenyl)ethanol

InChI

InChI=1S/C10H13ClO2/c1-3-13-10-5-4-8(11)6-9(10)7(2)12/h4-7,12H,3H2,1-2H3/t7-/m0/s1

InChI Key

CFIZOSDMOCKASV-ZETCQYMHSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)Cl)[C@H](C)O

Canonical SMILES

CCOC1=C(C=C(C=C1)Cl)C(C)O

Origin of Product

United States

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